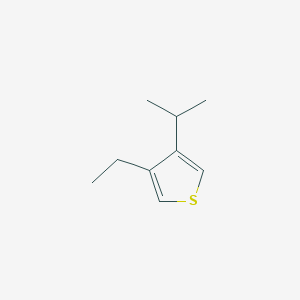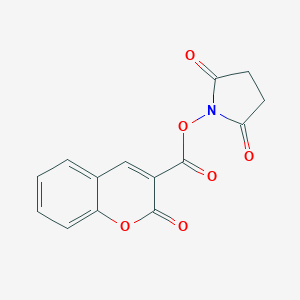
Coumarin-3-carboxylic acid succinimidyl ester
Übersicht
Beschreibung
Coumarin-3-carboxylic acid succinimidyl ester is used as a reagent to conjugate 7-(diethylamino)coumarin-3-carboxylic acid (7-DCCA) to other molecules such as amino acids via amide chemistry . It is used to label amino acids prior to resolution by capillary zone electrophoresis .
Synthesis Analysis
The synthesis of coumarin-3-carboxylic esters involves a reaction of substituted salicylaldehydes and Meldrum’s acid . The reactions are performed under microwave irradiation and solvent-free conditions in the presence of ytterbium triflate (Yb(OTf) 3). The compounds are obtained in excellent yields .Molecular Structure Analysis
The molecular structure of coumarin-3-carboxylic acid succinimidyl ester includes a single intramolecular hydrogen bond. There are a number of significant intermolecular C-H…O attractive interactions .Chemical Reactions Analysis
The chemical reactions of coumarin-3-carboxylic acid succinimidyl ester involve conjugation to other molecules via amide chemistry . The fluorescence anisotropy decays were found biexponential in nature with fast and slow reorientation times, which is explained by two steps and “wobbling-in-cone model” .Physical And Chemical Properties Analysis
The physical and chemical properties of coumarin-3-carboxylic acid succinimidyl ester include the physical form, solubility, melting point, boiling point, pKa, absorption maxima, emission maxima, molar extinction coefficient and quantum yield .Wissenschaftliche Forschungsanwendungen
Photophysical Studies
Coumarin-3-carboxylic acid succinimidyl ester (7-DCCAE) has been a subject of photophysical studies. Research by Maity, Chatterjee, & Seth (2014) investigated the photophysics of 7-DCCAE in aqueous reverse micelles, observing excitation wavelength-dependent dynamics and the red edge excitation shift (REES). Similarly, the photophysics of 7-DCCAE in different solvents were analyzed, revealing the influence of solvent polarity on its properties, as described by the same authors in another study (Maity, Chatterjee, & Seth, 2014).
Spectroscopic and Theoretical Investigations
In a study by Ahmed et al. (2018), the interaction of 7-DCCAE with macrocyclic hosts (cucurbit[7]uril and cucurbit[8]uril) in aqueous medium was examined. This research highlighted the modulation of photophysical properties of 7-DCCAE due to host-guest interaction and provided insights into the thermodynamics and driving forces of the complexation process.
Fluorescent Labeling in Analytical Chemistry
Coumarin-3-carboxylic acid succinimidyl ester has been employed in analytical chemistry, particularly in fluorescent labeling. Liu et al. (2001) reported the use of a similar compound, 4:3-β-naphthapyrone-4-acetic acidN-hydroxysuccinimidyl ester (NPA-OSu), for labeling amino acids and oligopeptides in high-performance liquid chromatography. The study highlighted its sensitivity and reactivity, offering parallels to the application of coumarin-3-carboxylic acid succinimidyl esters (Liu, Wang, Liang, & Zhang, 2001).
Synthesis and Stability Studies
Research has also focused on the synthesis and stability of related coumarin derivatives. Stockton et al. (2013) explored the hydrolysis kinetics of a related compound, 3-carboxy-6,8-difluoro-7-hydroxycoumarin succinimidyl ester, under various pH conditions. This study is relevant for understanding the stability and chemical properties of similar compounds like coumarin-3-carboxylic acid succinimidyl ester (Stockton, Mora, Cable, Davenport, Tilley, & Willis, 2013).
Safety And Hazards
Zukünftige Richtungen
The photophysics of coumarin-3-carboxylic acid succinimidyl ester in aqueous reverse micelles using steady state absorption, fluorescence emission and picosecond time resolved emission spectroscopy is a potential area of future research . The difference in the photophysics of 7-DCCAE with its acid form has been observed , which could be another area of future investigation.
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-oxochromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO6/c16-11-5-6-12(17)15(11)21-14(19)9-7-8-3-1-2-4-10(8)20-13(9)18/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXGVUJAUMMHQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC3=CC=CC=C3OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164037 | |
| Record name | Coumarin-3-carboxylic acid succinimidyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Coumarin-3-carboxylic acid succinimidyl ester | |
CAS RN |
148627-84-3 | |
| Record name | Coumarin-3-carboxylic acid succinimidyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148627843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coumarin-3-carboxylic acid succinimidyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



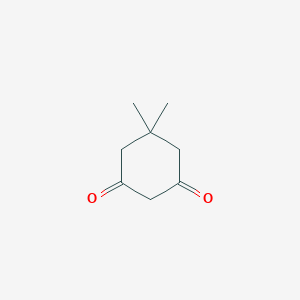
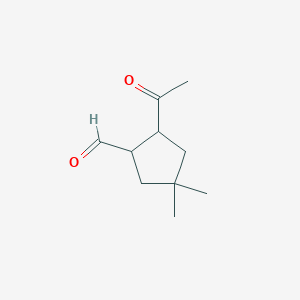
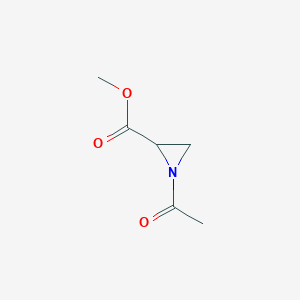
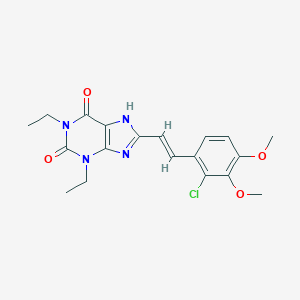
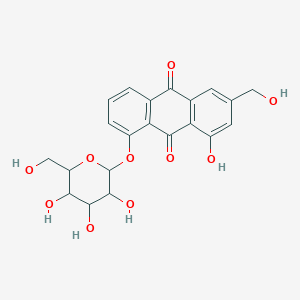
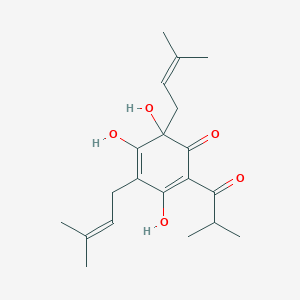
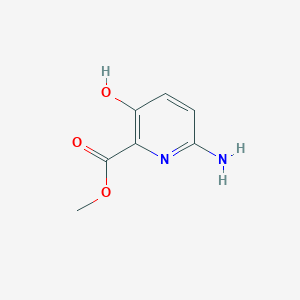



![[(1R,2S,3R,4S,7R,9S,10S,12R,16R)-4,12-Diacetyloxy-1,16-dihydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117556.png)
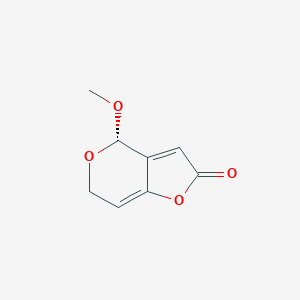
![3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B117561.png)
